![molecular formula C15H14FNO4S B5217707 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)

3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

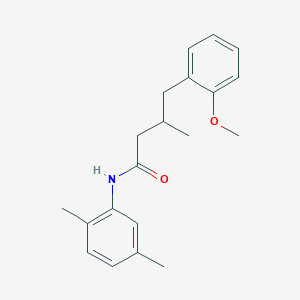

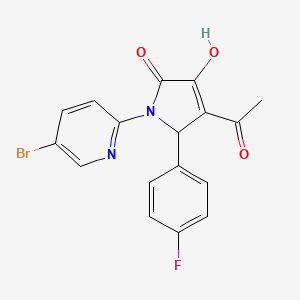

3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is a compound of interest due to its unique molecular structure that implies potential for various chemical reactions and properties. Its synthesis and analysis contribute to understanding its chemical behavior and applications in scientific research.

Synthesis Analysis

The synthesis of compounds similar to 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid involves multiple steps including fluorination, sulfonation, and amination. One approach for synthesizing related compounds includes the use of fluorosulfuric acid for the anodic behavior of substituted benzoic acids, leading to functionalization and formation of sulfonamide derivatives (Rudenko et al., 1983).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, has been characterized using spectroscopic methods and theoretical calculations to understand the geometry, vibrational frequencies, and electronic properties (Sarojini et al., 2013).

Chemical Reactions and Properties

Compounds with a similar sulfonamide structure exhibit various chemical reactions, including those involving nitromethane anion addition and cyclization processes, leading to the formation of optically active amino acid derivatives (Foresti et al., 2003). These reactions are significant for synthesizing biologically active compounds.

Mechanism of Action

Target of Action

The primary target of 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin , thereby inhibiting the Wnt signaling pathway.

Biochemical Pathways

The compound affects the Wnt signaling pathway, a critical pathway involved in cell proliferation and differentiation . By inducing the degradation of β-catenin, the compound disrupts the pathway, leading to downstream effects on cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the Wnt signaling pathway . This inhibition can potentially suppress cell proliferation and promote cell differentiation, making the compound a potential candidate for cancer therapeutics .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with β-catenin

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-10-6-8-11(9-7-10)22(20,21)17(2)14-12(15(18)19)4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVHWQJWRQUSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)

![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)

![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)

![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)

![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)

![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)